Ocaperidone

Catalog No.
S537924
CAS No.
129029-23-8
M.F
C24H25FN4O2
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ocaperidone

CAS Number

129029-23-8

Product Name

Ocaperidone

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3

InChI Key

ZZQNEJILGNNOEP-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Solubility

Soluble in DMSO

Synonyms

(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-2,9-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, ocaperidone, R 79598, R-79598

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Description

The exact mass of the compound Ocaperidone is 420.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serotonin Receptor Antagonist

Ocaperidone acts as a selective antagonist at the 5-hydroxytryptamine 1A (5-HT1A) receptor. This receptor plays a crucial role in regulating mood, anxiety, and cognition [1]. By blocking the action of serotonin at this receptor, Ocaperidone can influence various neurochemical pathways being investigated in disorders like depression and anxiety.

Studies using radioligand binding assays have demonstrated Ocaperidone's competitive binding with radiolabeled serotonin ( [3H]5-HT) at the 5-HT1D receptor, providing evidence for its antagonistic effect [1].

Source

[Investigation of the competition between [ 3 H]5-HT and ocaperidone in... | Download Scientific Diagram - ResearchGate](...),

Potential for Treating Migraine

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Investigating Dopamine and Movement Disorders

Ocaperidone exhibits a complex pharmacological profile, also interacting with dopamine D2 receptors to a lesser extent. This has led researchers to explore its potential use in movement disorders like Parkinson's disease, where dopamine dysfunction plays a key role [3].

While some studies suggest Ocaperidone might improve motor symptoms in Parkinson's patients, the overall evidence is inconclusive, and more research is needed to determine its efficacy and safety in this context.

Source

Ocaperidone in the treatment of Parkinson's disease:

Ocaperidone, also known as R 79598, is a benzisoxazole derivative classified as an antipsychotic agent. Initially developed by Janssen Pharmaceuticals, it was later licensed to Neuro3D and subsequently acquired by Evotec in 2007. This compound exhibits a complex chemical structure characterized by its molecular formula C24H25FN4O2C_{24}H_{25}FN_{4}O_{2} and a molecular weight of approximately 420.49 g/mol . Ocaperidone primarily functions as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors, which are pivotal in the treatment of schizophrenia and other psychiatric disorders .

  • Ocaperidone's proposed mechanism of action involved antagonizing dopamine D2 receptors, similar to other antipsychotics. This antagonism disrupts dopamine signaling in the brain, potentially leading to the alleviation of psychotic symptoms like hallucinations and delusions [].
  • Additionally, it exhibited some serotonin 5-HT1A agonism, which might contribute to its antipsychotic effects.
  • Although pre-clinical studies showed promise, Ocaperidone development was halted in phase II human trials due to unacceptable side effects, particularly extrapyramidal symptoms (EPS) like tremors and rigidity [].
  • This suggests that despite its potential benefits, the safety profile of Ocaperidone was not favorable for further development.
, particularly those related to its functional groups. Key reactions include:

  • Oxidation: The piperidine ring can undergo oxidation, leading to the formation of N-oxide derivatives.
  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, which can modify the compound's activity and selectivity.
  • Condensation Reactions: These may occur during the synthesis process, particularly when forming the benzisoxazole moiety .

Ocaperidone has been shown to exhibit significant biological activity as an antipsychotic. Its mechanism of action primarily involves:

  • Dopamine D2 Receptor Blockade: This action is common among many neuroleptics and is crucial for alleviating positive symptoms of schizophrenia.
  • Serotonin 5-HT2 Receptor Antagonism: This contributes to its therapeutic effects while potentially reducing extrapyramidal side effects associated with other antipsychotics .

Despite its potency in animal studies, Ocaperidone's clinical trials were halted due to unfavorable results related to extrapyramidal symptoms in humans .

The synthesis of Ocaperidone involves several steps, culminating in a convergent approach that links key structural components:

  • Starting Materials:
    • 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • Synthesis Steps:
    • The initial step involves the formation of the pyrido-pyrimidine core.
    • Subsequent coupling with the benzisoxazole derivative completes the synthesis, yielding Ocaperidone .

Ocaperidone was primarily developed for the treatment of schizophrenia due to its receptor-binding profile. Although it is not currently marketed due to clinical trial failures, its potential applications include:

  • Treatment of schizophrenia and related psychotic disorders.
  • Research into alternative formulations that may enhance efficacy or reduce side effects through novel delivery systems .

Ocaperidone has been studied for its interactions with various neurotransmitter systems:

  • Dopamine System: Its antagonistic effect on D2 receptors is critical for managing psychotic symptoms.
  • Serotonin System: The blockade of 5-HT2 receptors may help mitigate some side effects commonly associated with dopamine antagonists.
  • Adrenergic and Histaminergic Systems: Ocaperidone also interacts with alpha adrenergic and histamine H1 receptors, which could influence its side effect profile .

Ocaperidone shares structural and functional similarities with several other antipsychotics. Below is a comparison highlighting its uniqueness:

CompoundClassMechanism of ActionUnique Features
RisperidoneBenzisoxazoleD2 and 5-HT2 antagonistEstablished clinical use; lower EPS
PaliperidoneBenzisoxazoleD2 and 5-HT2 antagonistActive metabolite of risperidone
AripiprazoleQuinolinonePartial agonist at D2 and 5-HT1AUnique partial agonist activity
LurasidoneBenzisothiazoleD2 and 5-HT7 antagonistStronger affinity for serotonin receptors
ClozapineDibenzodiazepineD4 antagonist; multi-receptor actionEffective in treatment-resistant cases

Ocaperidone displays high affinity binding to dopamine D2 receptors with a Ki value of 0.75 nM, establishing it as a potent dopamine receptor antagonist [1] [2]. This binding affinity is maintained across different tissue preparations, including rat striatum, nucleus accumbens, tuberculum olfactorium, and human kidney cells expressing the cloned human D2 receptor long form [1]. The compound occupies D2 receptors in the striatum and nucleus accumbens with similar potency to haloperidol, exhibiting an ED₅₀ of 0.14-0.16 mg/kg in vivo [1].

In the tuberculum olfactorium, ocaperidone demonstrates 2-fold higher potency for D2 receptor occupation compared to striatal regions, suggesting regional selectivity in its dopaminergic effects [1]. The compound also exhibits binding to dopamine D3 receptors, consistent with its classification as a D2/D3 antagonist [2].

Adrenergic α1/α2 and Histamine H1 Receptor Interactions

Ocaperidone demonstrates significant binding affinity for adrenergic receptor subtypes, with Ki values of 0.46 nM for α1-adrenergic receptors and 5.4 nM for α2-adrenergic receptors [1] [2]. These binding affinities position ocaperidone as a potent α1-adrenergic antagonist, with affinity comparable to its dopamine D2 receptor binding.

The compound also exhibits high affinity for histamine H1 receptors, with a Ki value of 1.6 nM [1] [2]. This histaminergic binding profile contributes to the compound's side effect profile and may influence its sedative properties. The binding to multiple adrenergic and histaminergic sites represents a characteristic feature of atypical antipsychotic compounds and distinguishes ocaperidone from more selective dopamine receptor antagonists [4].

Functional Activity at 5-Hydroxytryptamine 1A Receptors: Inverse Agonism vs. Partial Agonism

Ocaperidone exhibits complex functional activity at 5-hydroxytryptamine 1A receptors, demonstrating both agonist and inverse agonist properties depending on the assay system and conditions employed [5] [6]. In mitogen-activated protein kinase (MAPK) phosphorylation studies using Chinese hamster ovary cells stably transfected with human 5-hydroxytryptamine 1A receptors, ocaperidone demonstrated partial agonist activity with 74% efficacy compared to the prototypical 5-hydroxytryptamine 1A agonist (+)8-OH-DPAT [5].

The compound's activity at 5-hydroxytryptamine 1A receptors is influenced by experimental conditions, particularly the presence of sodium ions and the degree of receptor precoupling to G proteins [6]. In HeLa cells expressing human 5-hydroxytryptamine 1A receptors, ocaperidone displayed agonist activity in [³⁵S]GTPγS binding assays, with efficacy ranking fourth among tested antipsychotics following nemonapride, ziprasidone, and clozapine [6].

At 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, ocaperidone functions as an inverse agonist, exhibiting binding affinities approximately 10-fold lower than those observed at dopamine D2 receptors [7] [8]. This inverse agonist activity at 5-hydroxytryptamine 1B/1D receptors distinguishes ocaperidone from compounds such as haloperidol, which show markedly lower affinity for these receptor subtypes [7].

Allosteric Modulation of G Protein-Coupled Receptor Signaling

Ocaperidone's mechanism of action involves complex allosteric modulation of G protein-coupled receptor signaling pathways, consistent with its classification as an atypical antipsychotic compound [2] [9]. The compound's multitarget binding profile facilitates diverse interactions with intracellular signaling cascades, including both canonical G protein-dependent pathways and non-canonical β-arrestin-mediated signaling [9].

The compound's high affinity for 5-hydroxytryptamine 2A receptors enables modulation of Gq/11-mediated phospholipase C activation, leading to alterations in inositol trisphosphate and diacylglycerol signaling [10] [11]. This interaction results in downstream effects on calcium mobilization and protein kinase C activation, contributing to the compound's therapeutic efficacy in schizophrenia and related disorders [11].

Through its dopamine D2 receptor antagonism, ocaperidone interferes with Gi/o-mediated inhibition of adenylyl cyclase, resulting in altered cyclic adenosine monophosphate signaling [12] [11]. The compound's ability to modulate both G protein-dependent and β-arrestin-dependent pathways at dopamine D2 receptors may contribute to its reduced extrapyramidal side effect profile compared to typical antipsychotics [9].

The compound's interaction with adrenergic α1 receptors involves modulation of Gq/11-mediated signaling pathways, which may contribute to its cardiovascular effects and influence on blood pressure regulation [13] [14]. Similarly, its histamine H1 receptor antagonism affects Gq-mediated signaling pathways involved in inflammation and allergic responses [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

420.19615422 g/mol

Monoisotopic Mass

420.19615422 g/mol

Heavy Atom Count

31

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26HUS7139V

Drug Indication

Investigated for use/treatment in schizophrenia and schizoaffective disorders.

Mechanism of Action

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

129029-23-8

Wikipedia

Ocaperidone

Dates

Last modified: 08-15-2023
1: Megens AA, Awouters FH, Meert TF, Schellekens KH, Niemegeers CJ, Janssen PA. Pharmacological profile of the new potent neuroleptic ocaperidone (R 79,598). J Pharmacol Exp Ther. 1992 Jan;260(1):146-59. PubMed PMID: 1370538.
2: Geerts H, Spiros A, Roberts P, Twyman R, Alphs L, Grace AA. Blinded prospective evaluation of computer-based mechanistic schizophrenia disease model for predicting drug response. PLoS One. 2012;7(12):e49732. doi: 10.1371/journal.pone.0049732. PubMed PMID: 23251349; PubMed Central PMCID: PMC3522663.
3: Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Janssen PA. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone. Mol Pharmacol. 1992 Mar;41(3):494-508. PubMed PMID: 1372084.
4: Megens AA, Niemegeers CJ, Awouters FH. Behavioral disinhibition and depression in amphetaminized rats: a comparison of risperidone, ocaperidone and haloperidol. J Pharmacol Exp Ther. 1992 Jan;260(1):160-7. PubMed PMID: 1370539.
5: Brys R, Josson K, Castelli MP, Jurzak M, Lijnen P, Gommeren W, Leysen JE. Reconstitution of the human 5-HT(1D) receptor-G-protein coupling: evidence for constitutive activity and multiple receptor conformations. Mol Pharmacol. 2000 Jun;57(6):1132-41. PubMed PMID: 10825383.
6: Newman-Tancredi A, Verrièle L, Touzard M, Millan MJ. Efficacy of antipsychotic agents at human 5-HT(1A) receptors determined by [3H]WAY100,635 binding affinity ratios: relationship to efficacy for G-protein activation. Eur J Pharmacol. 2001 Oct 5;428(2):177-84. PubMed PMID: 11675034.
7: Cussac D, Duqueyroix D, Newman-Tancredi A, Millan MJ. Stimulation by antipsychotic agents of mitogen-activated protein kinase (MAPK) coupled to cloned, human (h)serotonin (5-HT)(1A) receptors. Psychopharmacology (Berl). 2002 Jul;162(2):168-77. PubMed PMID: 12110994.
8: Cosi C, Koek W. Agonist, antagonist, and inverse agonist properties of antipsychotics at human recombinant 5-HT(1A) receptors expressed in HeLa cells. Eur J Pharmacol. 2001 Dec 14;433(1):55-62. PubMed PMID: 11755134.
9: Audinot V, Newman-Tancredi A, Cussac D, Millan MJ. Inverse agonist properties of antipsychotic agents at cloned, human (h) serotonin (5-HT)(1B) and h5-HT(1D) receptors. Neuropsychopharmacology. 2001 Sep;25(3):410-22. PubMed PMID: 11522469.
10: Lesage AS, Wouters R, Van Gompel P, Heylen L, Vanhoenacker P, Haegeman G, Luyten WH, Leysen JE. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines. Br J Pharmacol. 1998 Apr;123(8):1655-65. PubMed PMID: 9605573; PubMed Central PMCID: PMC1565323.
11: Leysen JE, Gommeren W, Heylen L, Luyten WH, Van de Weyer I, Vanhoenacker P, Haegeman G, Schotte A, Van Gompel P, Wouters R, Lesage AS. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan. Mol Pharmacol. 1996 Dec;50(6):1567-80. PubMed PMID: 8967979.
12: Pauwels PJ, Van Gompel P, Leysen JE. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells. Biochem Pharmacol. 1993 Jan 26;45(2):375-83. PubMed PMID: 8382063.

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